Cas no 6966-21-8 (1-(4-Hydroxyphenyl)-2-phenyl-1-butanone)

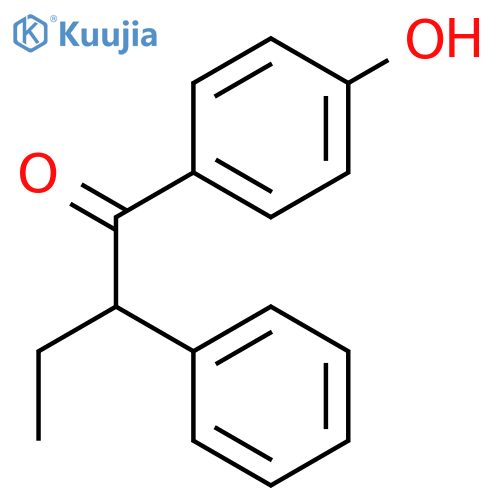

6966-21-8 structure

商品名:1-(4-Hydroxyphenyl)-2-phenyl-1-butanone

CAS番号:6966-21-8

MF:C16H16O2

メガワット:240.297044754028

CID:524253

1-(4-Hydroxyphenyl)-2-phenyl-1-butanone 化学的及び物理的性質

名前と識別子

-

- 1-Butanone,1-(4-hydroxyphenyl)-2-phenyl-

- 1-(4-Hydroxyphenyl)-2-phenyl-1-butanone

- 1-(4-hydroxyphenyl)-2-phenylbutan-1-one

- NSC 18751

- 1-(4'-hydroxyphenyl)-2-phenyl-n-butane-1-one

- AC1L5FDL

- AC1Q5EBS

- CTK5D0802

- Oprea1_613536

- SureCN2058633

-

計算された属性

- せいみつぶんしりょう: 240.11508

- どういたいしつりょう: 240.115

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3A^2

じっけんとくせい

- 密度みつど: 1.123

- ふってん: 410.8°Cat760mmHg

- フラッシュポイント: 175.4°C

- 屈折率: 1.587

- PSA: 37.3

- LogP: 3.76870

1-(4-Hydroxyphenyl)-2-phenyl-1-butanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H949415-100mg |

1-(4-Hydroxyphenyl)-2-phenyl-1-butanone |

6966-21-8 | 100mg |

$133.00 | 2023-05-18 | ||

| TRC | H949415-500mg |

1-(4-Hydroxyphenyl)-2-phenyl-1-butanone |

6966-21-8 | 500mg |

$523.00 | 2023-05-18 | ||

| TRC | H949415-5g |

1-(4-Hydroxyphenyl)-2-phenyl-1-butanone |

6966-21-8 | 5g |

$4897.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401993-100mg |

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one |

6966-21-8 | 98% | 100mg |

¥1066.00 | 2024-05-03 | |

| A2B Chem LLC | AC73466-500mg |

1-Butanone,1-(4-hydroxyphenyl)-2-phenyl- |

6966-21-8 | 500mg |

$338.00 | 2023-12-30 | ||

| TRC | H949415-1g |

1-(4-Hydroxyphenyl)-2-phenyl-1-butanone |

6966-21-8 | 1g |

$1148.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401993-1g |

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one |

6966-21-8 | 98% | 1g |

¥4406.00 | 2024-05-03 | |

| A2B Chem LLC | AC73466-1g |

1-Butanone,1-(4-hydroxyphenyl)-2-phenyl- |

6966-21-8 | 1g |

$457.00 | 2023-12-30 | ||

| A2B Chem LLC | AC73466-2g |

1-Butanone,1-(4-hydroxyphenyl)-2-phenyl- |

6966-21-8 | 2g |

$650.00 | 2023-12-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401993-2g |

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one |

6966-21-8 | 98% | 2g |

¥8520.00 | 2024-05-03 |

1-(4-Hydroxyphenyl)-2-phenyl-1-butanone 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

6966-21-8 (1-(4-Hydroxyphenyl)-2-phenyl-1-butanone) 関連製品

- 35258-39-0(2-(p-Methoxyphenyl)butyrophenone)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量